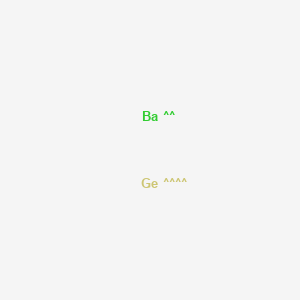

Barium;germanium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Barium germanium is a compound formed by the combination of barium and germanium. Barium is an alkaline earth metal, denoted by the symbol “Ba” and has an atomic number of 56 . Germanium is a metalloid, represented by the symbol “Ge” and has an atomic number of 32 . The compound barium germanium is known for its unique properties and applications in various fields, including materials science and electronics.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Barium germanate crystals with a 6H-type perovskite structure can be synthesized by pressurizing and heating a powder of pseudo-wollastonite structural barium germanate crystal in an inert atmosphere, followed by quenching . The pressurizing pressure is typically between 20-25 GPa, and the heating temperature ranges from 1400-1600°C .

Industrial Production Methods: In industrial settings, barium germanium compounds can be produced by mixing raw materials such as a lithium source, a germanium source, a barium source, an iron source, and a phosphate source . The mixture is then subjected to specific conditions to yield the desired compound.

Analyse Des Réactions Chimiques

Types of Reactions: Barium germanium undergoes various chemical reactions, including oxidation and reduction. For instance, the oxidation of barium germanium melts in atmospheric oxygen has been studied, revealing that germanium additives increase the oxidation stability of the alloys . The oxidation products include barium germanate and germanium dioxide .

Common Reagents and Conditions: Common reagents used in reactions involving barium germanium include atmospheric oxygen for oxidation reactions . The conditions for these reactions often involve high temperatures and controlled atmospheres to prevent unwanted side reactions.

Major Products: The major products formed from the oxidation of barium germanium include barium germanate and germanium dioxide .

Applications De Recherche Scientifique

Barium germanium compounds have several scientific research applications. They are used in the study of structure-property relationships in modified barium gallo-germanate glass hosts . These compounds are also investigated for their potential use in low-loss fiber optics and optical components . Additionally, barium germanium alloys are applied as getters or unwanted gas removers in vacuum tubes in the electronics industry .

Mécanisme D'action

The mechanism by which barium germanium exerts its effects involves its interaction with molecular targets and pathways. For example, germanium is integral to the active centers of certain enzymes and is involved in oxidative reactions, primarily with hydrogen peroxide . This interaction helps in preventing the generation of detrimental reactive oxygen species, including free radicals .

Comparaison Avec Des Composés Similaires

Comparison with Other Similar Compounds: Barium germanium can be compared with other compounds such as barium fluoride and germanium dioxide. Barium fluoride, for instance, is used in optical applications due to its transparency to ultraviolet light . Germanium dioxide is known for its use in the production of optical fibers and infrared optics .

List of Similar Compounds:- Barium fluoride (BaF₂)

- Germanium dioxide (GeO₂)

- Barium sulfate (BaSO₄)

- Silicon germanium (SiGe)

Barium germanium stands out due to its unique combination of properties from both barium and germanium, making it suitable for specialized applications in materials science and electronics.

Propriétés

Formule moléculaire |

BaGe |

|---|---|

Poids moléculaire |

209.96 g/mol |

Nom IUPAC |

barium;germanium |

InChI |

InChI=1S/Ba.Ge |

Clé InChI |

XSRMTZGNISXGBT-UHFFFAOYSA-N |

SMILES canonique |

[Ge].[Ba] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-Spirobi[naphtho[1,8-de][1,3,2]dioxasiline]](/img/structure/B14736834.png)

![1,1'-[(Phenylimino)dimethanediyl]dinaphthalen-2-ol](/img/structure/B14736852.png)

![9-Chloro-7h-benzo[c]phenothiazine](/img/structure/B14736881.png)